molecular formula C22H27N3O3 B3576941 2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-(2-ETHYLPHENYL)ACETAMIDE

2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-(2-ETHYLPHENYL)ACETAMIDE

Cat. No.: B3576941
M. Wt: 381.5 g/mol
InChI Key: WKWNHQVICHIFET-UHFFFAOYSA-N
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Description

2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-(2-ETHYLPHENYL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-2-18-5-3-4-6-19(18)23-22(26)15-25-11-9-24(10-12-25)14-17-7-8-20-21(13-17)28-16-27-20/h3-8,13H,2,9-12,14-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWNHQVICHIFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-(2-ETHYLPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Piperazine Ring: Piperazine can be synthesized by the hydrogenation of pyrazine or through the reaction of ethylenediamine with diethylene glycol.

    Coupling Reactions: The benzodioxole moiety is then coupled with the piperazine ring using a suitable linker, such as a halomethyl group, under basic conditions.

    Acetamide Formation: The final step involves the acylation of the piperazine derivative with 2-ethylphenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:

  • Using high-purity starting materials.
  • Employing continuous flow reactors to ensure consistent reaction conditions.
  • Implementing purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-(2-ETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The acetamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, 2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-(2-ETHYLPHENYL)ACETAMIDE is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a subject of interest in medicinal chemistry.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-(2-ETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the acetamide group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-(2-METHYLPHENYL)ACETAMIDE: Similar structure but with a methyl group instead of an ethyl group.

    2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-(2-PROPYLPHENYL)ACETAMIDE: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

The uniqueness of 2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-(2-ETHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group can influence its lipophilicity and, consequently, its pharmacokinetic profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-(2-ETHYLPHENYL)ACETAMIDE

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